tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
Description
This compound (CAS: 1417793-85-1) is a piperidine-based tert-butyl carbamate derivative featuring a pyrimidine substituent with an ethylamino group at the 4-position. Its molecular structure includes:
- A piperidine ring (6-membered nitrogen-containing heterocycle).
- A tert-butyloxycarbonyl (Boc) protecting group.
- A 4-(ethylamino)pyrimidin-2-yl moiety linked via an oxygen-methylene bridge.
The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthesis .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[[4-(ethylamino)pyrimidin-2-yl]oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-18-14-6-9-19-15(20-14)23-12-13-7-10-21(11-8-13)16(22)24-17(2,3)4/h6,9,13H,5,7-8,10-12H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGFHBBJHBDDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113565 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[4-(ethylamino)-2-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-31-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[4-(ethylamino)-2-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[4-(ethylamino)-2-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, with CAS number 1417794-31-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.
The molecular formula of this compound is , with a molecular weight of 336.43 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a pyrimidine derivative, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1417794-31-0 |
| Molecular Formula | C17H28N4O3 |
| Molecular Weight | 336.43 g/mol |
| Purity | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of kinase inhibition. Kinases are crucial for numerous cellular processes, including cell growth and metabolism. The compound's structural features suggest it may act as a modulator of specific kinase pathways.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways associated with cancer and neurodegenerative diseases. For instance, derivatives of pyrimidine-based compounds have shown nanomolar inhibitory potency against GSK-3β, highlighting the potential therapeutic applications for conditions like Alzheimer's disease and certain cancers .
Case Studies
- GSK-3β Inhibition : A study evaluating the structure–activity relationship (SAR) of pyrimidine derivatives indicated that modifications at the piperidine moiety significantly enhanced GSK-3β inhibition, with some compounds achieving IC50 values in the low nanomolar range .
- Neuroprotective Effects : Another investigation into similar compounds revealed neuroprotective properties, suggesting that these agents could mitigate neuronal cell death in models of neurodegeneration .
- Cytotoxicity Assessment : In vitro cytotoxicity assays have shown that while these compounds effectively inhibit target kinases, they maintain low levels of cytotoxicity against non-cancerous cell lines, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Ring Size Variation: Piperidine vs. Pyrrolidine
Compound A: tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 1417793-75-9)
- Structure : Replaces piperidine with a 5-membered pyrrolidine ring .
- Molecular Formula : C₁₆H₂₆N₄O₃ (vs. C₁₇H₂₇N₄O₃ for the target compound).
- Impact :
Pyrimidine Substituent Modifications
Compound B : tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)
- Structure: Features 2-chloro-6-methylpyrimidine instead of 4-(ethylamino)pyrimidine.
- Molecular Formula : C₁₅H₂₂ClN₃O₃.
- Impact: Chloro and methyl groups enhance electrophilicity, making the compound more reactive in cross-coupling reactions.
Compound C : tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate
Functional Group Complexity
Compound D: tert-Butyl 4-((5-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate
Table 1: Key Properties of Target Compound and Analogs
Q & A
Q. What are the key synthetic pathways for tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : React a piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl carbamate protecting group.
- Step 2 : Functionalize the pyrimidine ring via nucleophilic substitution, introducing the ethylamino group at the 4-position.
- Step 3 : Couple the pyrimidine moiety to the piperidine backbone using a methyleneoxy linker .
Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
- Catalysis : Use triethylamine or DBU to deprotonate intermediates and accelerate substitutions .
- Purification : Recrystallization from ethanol/water mixtures yields high-purity solids (>95%) .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrimidine ring (e.g., ¹H-NMR for ethylamino protons at δ 1.1–1.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per academic standards; C18 columns with acetonitrile/water gradients) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z: 322.40 [M+H]⁺) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (no acute toxicity data, but precautionary measures advised) .
- Fire Safety : Avoid open flames (compound is non-flammable, but nearby solvents may require CO₂ extinguishers) .
- Emergency Response : Ensure eyewash stations and safety showers are accessible .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using LC-MS .
- Metabolite Interference : Identify metabolites via hepatic microsome assays and compare bioactivity .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding affinity independently .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds between the ethylamino group and Asp831 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in GROMACS (10 ns trajectories, AMBER force field) .
- QSAR Modeling : Train models on analogs (e.g., pyrimidine derivatives) to predict IC₅₀ values .
Q. How does modifying the ethylamino or pyrimidine groups affect the compound’s pharmacological profile?
- Methodological Answer :
- Ethylamino Substitution :
- Replace with methylamino: Reduces steric hindrance but may lower binding affinity (test via SPR) .
- Replace with cyclopropylamino: Enhances metabolic stability (assess via liver microsome assays) .
- Pyrimidine Modifications :
- Add electron-withdrawing groups (e.g., Cl at 2-position): Increases electrophilicity and reactivity in cross-couplings .
- Replace pyrimidine with triazine: Alters π-π stacking interactions (validate via X-ray crystallography) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
